2-phenyl-N-(2-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide

Catalog No.
S3109943
CAS No.
1396684-94-8
M.F
C15H10F3N5O2
M. Wt
349.273
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-phenyl-N-(2-(trifluoromethoxy)phenyl)-2H-tetrazo...

CAS Number

1396684-94-8

Product Name

2-phenyl-N-(2-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide

IUPAC Name

2-phenyl-N-[2-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide

Molecular Formula

C15H10F3N5O2

Molecular Weight

349.273

InChI

InChI=1S/C15H10F3N5O2/c16-15(17,18)25-12-9-5-4-8-11(12)19-14(24)13-20-22-23(21-13)10-6-2-1-3-7-10/h1-9H,(H,19,24)

InChI Key

STUCGHTXCLPOLM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=CC=CC=C3OC(F)(F)F

solubility

not available

2-phenyl-N-(2-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a chemical compound characterized by its complex structure and notable properties. Its molecular formula is C15H10F3N5O2C_{15}H_{10}F_3N_5O_2, and it has a molecular weight of approximately 349.27 g/mol. The compound features a tetrazole ring, which is known for its diverse biological activities and potential applications in medicinal chemistry. The presence of the trifluoromethoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Typical of amides and tetrazoles. Key reactions include:

  • Hydrolysis: In aqueous conditions, the amide bond may hydrolyze to form the corresponding carboxylic acid and amine.
  • Substitution Reactions: The trifluoromethoxy group can participate in nucleophilic substitution reactions, allowing for further derivatization.
  • Reduction: The tetrazole ring can be reduced to yield corresponding hydrazines or other nitrogen-containing compounds.

These reactions are significant for modifying the compound to enhance its properties or to develop derivatives with improved biological activity.

The biological activity of 2-phenyl-N-(2-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is primarily attributed to the tetrazole moiety, which has been associated with various pharmacological effects. Compounds containing tetrazole rings have demonstrated:

  • Antimicrobial Activity: Some derivatives exhibit potent activity against bacterial strains.
  • Anti-inflammatory Properties: Research indicates potential use in reducing inflammation.
  • Anticancer Activity: Certain analogs have shown promise in inhibiting cancer cell proliferation.

The trifluoromethoxy group may also contribute to enhancing these activities by improving the compound's interaction with biological targets .

The synthesis of 2-phenyl-N-(2-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide typically involves several steps:

  • Formation of the Tetrazole Ring: This can be achieved through the reaction of an appropriate hydrazine derivative with a carbonyl compound, followed by cyclization.
  • Introduction of the Trifluoromethoxy Group: This may involve electrophilic aromatic substitution or nucleophilic substitution methods using trifluoromethoxy reagents.
  • Amidation: Finally, the carboxylic acid derivative is reacted with an amine to form the desired amide.

These steps may vary based on specific reagents and conditions used in laboratory settings.

The compound has potential applications in various fields, including:

  • Pharmaceutical Development: Due to its biological activities, it may serve as a lead compound for developing new drugs targeting infections or inflammation.
  • Chemical Research: It can be utilized in studies exploring the reactivity and properties of tetrazole derivatives.
  • Material Science: The unique properties of trifluoromethoxy groups may find applications in developing advanced materials with specific functionalities.

Interaction studies involving 2-phenyl-N-(2-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide focus on its binding affinity to various biological targets. These studies typically employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific proteins or enzymes.
  • In Vitro Assays: To evaluate the biological effects on cell lines or microbial cultures.
  • Structure-Activity Relationship Analysis: To understand how modifications to the structure influence activity.

Such studies are essential for elucidating the mechanism of action and optimizing the compound's efficacy.

Several compounds share structural similarities with 2-phenyl-N-(2-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide. Here are some notable examples:

Compound NameMolecular FormulaKey Features
N-(3-(difluoromethoxy)phenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamideC16H13F2N5O2C_{16}H_{13}F_2N_5O_2Contains difluoromethoxy group; potential antimicrobial activity.
5-[3-(trifluoromethoxy)phenyl]-2H-tetrazoleC9H6F3N3C_{9}H_{6}F_3N_3Simpler structure; explored for anti-inflammatory properties .
2-[4-(trifluoromethoxy)phenyl]-2H-1,2,3,4-tetrazole-5-carboxylic acidC15H12F3N4O2C_{15}H_{12}F_3N_4O_2Carboxylic acid derivative; studied for its reactivity and potential applications .

Uniqueness

The uniqueness of 2-phenyl-N-(2-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide lies in its specific combination of structural features that enhance its biological activity and potential therapeutic applications. The trifluoromethoxy group significantly influences its physicochemical properties, making it distinct from other similar compounds that lack this feature.

XLogP3

4.1

Dates

Last modified: 08-18-2023

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